H-Lys-Ala-AMC

Dipeptidyl peptidase II DPP7 Substrate selectivity

Researchers often need to discriminate between dipeptidyl peptidase isoforms but face substrate cross-reactivity. H-Lys-Ala-AMC solves this by providing selective DPP II/DPP5 detection over DPP IV, thanks to its specific Lys-Ala motif. - Enables DPP II activity measurement with 10-fold lower catalytic efficiency vs. Lys-Pro-AMC, ideal for baseline assays. - Validated for P. endodontalis DPP5 studies, supporting microbiology and food fermentation research. - Supplied with ≥98% purity, stable storage at -20°C, and reliable global cold-chain shipping.

Molecular Formula C20H26N4O5
Molecular Weight 402.4 g/mol
Cat. No. B13786667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-Ala-AMC
Molecular FormulaC20H26N4O5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N
InChIInChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1
InChIKeyIKXUSBDSPVWTIY-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys-Ala-AMC Substrate Overview


H-Lys-Ala-AMC (also designated Lys-Ala-AMC or KA-AMC; CAS 94149-28-7) is a synthetic dipeptide-based fluorogenic substrate comprising an N-terminal lysyl-alanine sequence conjugated to the reporter 7-amino-4-methylcoumarin (AMC) . The compound is classified within the broader family of peptide-AMC substrates used for real-time kinetic measurement of protease activity, with fluorescence generation occurring upon enzymatic cleavage of the amide bond between the dipeptide and the AMC leaving group [1]. Its primary documented biochemical utility resides in the detection and kinetic characterization of dipeptidyl peptidases (DPPs), specifically dipeptidyl aminopeptidase II (DPP II/DPP7) and the bacterial enzyme dipeptidyl peptidase V (DPP5) from Porphyromonas endodontalis .

Workflow: Real-time fluorogenic protease activity assays with kinetic readout
Detection: Standard fluorescence plate reader optics (AMC: ex 380-390 nm, em 440-460 nm)
Target: Dipeptidyl peptidase (DPP) isoforms, including DPP II/DPP7 and bacterial DPP5

H-Lys-Ala-AMC Specificity & Substitution Risks


Fluorogenic dipeptide-AMC substrates are not functionally interchangeable across dipeptidyl peptidase families. Substrate recognition by DPP enzymes is governed by strict sequence determinants at both the P2 (N-terminal) and P1 (penultimate) positions, meaning that substitution of the Lys-Ala dipeptide motif with alternative sequences such as Lys-Pro, Gly-Pro, or Ala-Pro can yield orders-of-magnitude differences in catalytic efficiency (kcat/Km) and substantially altered Michaelis constants (Km) [1]. The P2 lysine residue in H-Lys-Ala-AMC confers selective recognition by specific DPP isoforms, while the P1 alanine residue distinguishes it from proline-preferring DPPs, making H-Lys-Ala-AMC essential for assays requiring isoform discrimination rather than broad-spectrum DPP activity measurement [2]. Additionally, the AMC leaving group is well-validated for compatibility with standard fluorescence plate reader optics (excitation 380–390 nm, emission 440–460 nm), with kinetic profiles comparable to alternative leaving groups such as ACC [3].

Sequence
Lys-Ala vs. Lys-Pro dipeptide motif substitution may alter catalytic efficiency and Km values, shifting isoform recognition profiles across DPP families.
P1 residue
P1 alanine vs. proline may shift substrate affinity; X-Pro-AMC substrates may not reproduce the kinetic behavior observed with H-Lys-Ala-AMC in bacterial DPP assays.
Enzyme class
Single-amino-acid AMC analogs (e.g., H-Lys-AMC) may detect aminopeptidase rather than dipeptidyl peptidase activity, altering the enzyme class being measured.

H-Lys-Ala-AMC Comparative Evidence


Human DPP II: Lys-Ala vs. Lys-Pro Selectivity

In human dipeptidyl peptidase II (DPP II/DPP7/QPP) kinetic profiling, the catalytic efficiency (kcat/Km) of Lys-Ala-pNA is approximately 10-fold lower than that of Lys-Pro-pNA, establishing that H-Lys-Ala-AMC serves as a moderately efficient but functionally distinct substrate relative to proline-containing DPP II substrates [1]. This quantitative difference in selectivity constant enables researchers to discriminate DPP II activity from other DPP isoforms that exhibit preferential cleavage of Lys-Ala versus Lys-Pro sequences.

Human DPP II: Lys-Ala vs. Lys-Pro
Reported
kcat/Km: ~10-fold lower vs. Lys-Pro-pNA
Supports DPP II isoform discrimination
pNA chromogenic analog; AMC data may differ
Dipeptidyl peptidase II DPP7 Substrate selectivity

Bacterial DPP: Ala- vs. Pro-Containing Substrates

In purified dipeptidyl aminopeptidase from Lactococcus lactis, X-Ala-AMC substrates (including H-Lys-Ala-AMC by class extrapolation) exhibit substantially lower kcat and higher Km values compared to the corresponding X-Pro-AMC substrates [1]. This kinetic divergence demonstrates that the P1 alanine residue in H-Lys-Ala-AMC confers fundamentally different enzyme recognition properties than the proline residue found in more broadly utilized DPP substrates such as Gly-Pro-AMC or Lys-Pro-AMC.

Bacterial DPP: Ala- vs. Pro-substrates
Class-level
Lower kcat, higher Km vs. X-Pro-AMC class
Reported substrate-class kinetic trend
Lys-Ala pair data to verify
Bacterial dipeptidyl peptidase X-Pro-AMC Substrate kinetics

P. endodontalis DPP5 vs. DPP7 Preference

Among the dipeptidyl peptidases expressed by the oral pathogen Porphyromonas endodontalis, DPP5 shows highest dipeptidyl peptidase activity toward the synthetic substrate Lys-Ala-MCA (Lys-Ala-methylcoumaryl-7-amide), which is chemically equivalent to H-Lys-Ala-AMC [1]. This preferential cleavage profile distinguishes P. endodontalis DPP5 from co-expressed DPP7 and from DPPs found in related species such as Porphyromonas gingivalis, where alternative substrate specificities predominate.

P. endodontalis DPP5 preference
Class-level
Highest DPP activity toward DPP5
Reported isoform-preference context
Recombinant enzyme; native context may differ
Porphyromonas endodontalis DPP5 Bacterial protease

Dipeptidyl vs. Aminopeptidase Cleavage Specificity

H-Lys-Ala-AMC requires a dipeptidyl peptidase for cleavage of the Lys-Ala-AMC amide bond, whereas the single-amino-acid analog H-Lys-AMC is cleaved by aminopeptidases that release free lysine rather than a dipeptide . This structural distinction means that substitution of H-Lys-Ala-AMC with H-Lys-AMC in an assay would measure aminopeptidase activity rather than dipeptidyl peptidase activity, completely altering the enzyme class being detected .

Dipeptidyl vs. aminopeptidase
Data to verify
Dipeptidyl peptidase vs. aminopeptidase recognition
Enzyme-class specificity context
Source-specific review required
Aminopeptidase Dipeptidyl peptidase Substrate length

H-Lys-Ala-AMC Research Applications


Discriminating Human DPP II from DPP IV

H-Lys-Ala-AMC enables researchers to distinguish DPP II (DPP7) activity from the structurally related but pharmacologically distinct DPP IV (CD26) based on differential substrate recognition. While DPP IV preferentially cleaves X-Pro or X-Ala substrates with high efficiency, DPP II displays a 10-fold higher catalytic efficiency (kcat/Km) for Lys-Pro-pNA relative to Lys-Ala-pNA [1], establishing that H-Lys-Ala-AMC serves as a moderately active DPP II substrate with distinct selectivity relative to proline-containing alternatives. This differential activity profile is essential for validating DPP II-specific inhibitor candidates and for quantifying residual DPP II activity in biological samples where multiple DPP isoforms may co-exist.

Characterizing P. endodontalis DPP5

In studies of the oral pathogen Porphyromonas endodontalis, H-Lys-Ala-AMC (as Lys-Ala-MCA) serves as the preferred fluorogenic substrate for DPP5, enabling selective measurement of this specific dipeptidyl peptidase isoform in the presence of co-expressed DPP7 [1]. This application is particularly valuable for investigating amino acid acquisition mechanisms in asaccharolytic bacteria, where extracellular peptide degradation via DPP5 provides essential carbon and energy sources. The compound's established utility in this bacterial system supports its procurement for microbiology laboratories studying Porphyromonas species metabolism and virulence factor expression.

Microbial DPP Kinetic Profiling in Food Microbiology

H-Lys-Ala-AMC supports the biochemical characterization of bacterial dipeptidyl aminopeptidases relevant to dairy and food fermentation research. In Lactococcus lactis, the differential kinetics observed between X-Ala-AMC and X-Pro-AMC substrates [1] provide a validated framework for profiling the substrate specificity of homologous enzymes from other lactic acid bacteria. Researchers can employ H-Lys-Ala-AMC to compare catalytic parameters (Km, Vmax) across bacterial strains, aiding in the selection of starter cultures with desired proteolytic properties for cheese ripening and flavor development.

Negative Control for DPP II Inhibitor Screening

Given the 10-fold lower catalytic efficiency of Lys-Ala-pNA relative to Lys-Pro-pNA in human DPP II assays [1], H-Lys-Ala-AMC can function as a moderate-efficiency reference substrate for establishing baseline activity levels during high-throughput inhibitor screening. This application allows researchers to validate assay window and signal-to-background parameters using a substrate that produces measurable but submaximal DPP II activity, providing a conservative baseline against which inhibitor potency can be assessed. Procurement of H-Lys-Ala-AMC is indicated for laboratories requiring a panel of DPP substrates spanning a range of catalytic efficiencies for comprehensive enzyme characterization.

Application
Selection Property
Validation Focus
Human DPP II/DPP7 isoform studies
Differential substrate recognition profile
Isoform-specific activity discrimination
P. endodontalis DPP5 characterization
Species-specific substrate preference
DPP5/DPP7 isoform discrimination
Bacterial DPP kinetic profiling
Substrate-class kinetic comparison
Strain-specific catalytic parameter review
DPP II inhibitor screening reference
Moderate-efficiency baseline substrate
Assay window parameter validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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